3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.14938408 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial Agents: A study by Roth et al. (1989) reported the synthesis of 2,4-diamino-5-benzylpyrimidines derivatives showing high in vitro activity against anaerobic organisms, including Bacteroides species and Fusobacterium, highlighting the potential of pyrimidine derivatives as antibacterial agents (Roth et al., 1989).
- Antifungal Effect: Research by Jafar et al. (2017) explored the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against Aspergillus terreus and Aspergillus niger, suggesting the application of these derivatives in combating fungal infections (Jafar et al., 2017).
Anti-HIV Applications
- Anti-HIV-1 Activity: Danel et al. (1998) synthesized novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones showing activity against HIV-1. The study indicates the potential of thiazolopyrimidinones as anti-HIV agents (Danel et al., 1998).
Antitumor Applications
- Synthesis and Antitumor Activity: Hafez and El-Gazzar (2017) reported the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Some of these compounds displayed potent anticancer activity on various human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).
Synthesis of Novel Organic Compounds
- Regioselective Synthesis: Santos et al. (2015) described a highly regioselective synthesis method for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility in synthesizing pyrimidine derivatives with varied substituents (Santos et al., 2015).
Properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-5-11-29-25(31)23-21(19-9-7-6-8-10-19)15-33-24(23)27-26(29)34-16-22(30)20-14-17(2)28(18(20)3)12-13-32-4/h5-10,14-15H,1,11-13,16H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRVOITZGQYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.